An In-Depth Technical Guide to the Chemical Structure of 4-AcO-MALT
An In-Depth Technical Guide to the Chemical Structure of 4-AcO-MALT
This guide provides a comprehensive overview of the chemical and structural properties of 4-acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT), a psychedelic compound of the tryptamine (B22526) class. It is intended for an audience of researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Structure
4-AcO-MALT, also known as 4-acetoxy-N-methyl-N-allyltryptamine, is the acetate (B1210297) ester of 4-HO-MALT.[1] It is classified as a novel tryptamine analogue.[2] Its systematic IUPAC name is [3-[2-[allyl(methyl)amino]ethyl]-1H-indol-4-yl] acetate.[2] The solid-state structure of 4-AcO-MALT has been reported in its hydrofumarate salt form.[3]
Physicochemical Data
The key quantitative data for 4-AcO-MALT are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₀N₂O₂ | [1][4][5] |
| Molar Mass | 272.348 g·mol⁻¹ | [1] |
| Formula Weight | 272.3 | [4] |
| CAS Number | 2711006-97-0 | [1][4] |
| Appearance | Tan Solid Material | [2] |
| UV λmax | 223 nm | [4] |
| SMILES | C=CCN(CCc1c[nH]c2c1c(ccc2)OC(=O)C)C | [1] |
| InChI Key | PGBFYUDKPCYIEB-UHFFFAOYSA-N | [1][4] |
Proposed Mechanism of Action and Metabolism
4-AcO-MALT is believed to function as a prodrug for 4-hydroxy-N-methyl-N-allyltryptamine (4-HO-MALT).[1] Similar to other O-acetylated tryptamines like 4-AcO-DMT, it is hypothesized that the acetoxy group is hydrolyzed in vivo by esterase enzymes to yield the pharmacologically active phenolic metabolite, 4-HO-MALT.[6][7][8] This active metabolite is a serotonin (B10506) receptor modulator, acting as an agonist, particularly at the 5-HT₂A receptor, which is responsible for the psychedelic effects associated with tryptamines.[1][7]
Hypothetical Synthesis Workflow
The synthesis of 4-AcO-MALT is not widely detailed in peer-reviewed literature. However, based on the established synthesis of analogous compounds like 4-AcO-DMT, a common method involves the acetylation of the corresponding 4-hydroxy tryptamine precursor.[9][10] A plausible synthetic route would therefore be the acetylation of 4-HO-MALT.
Experimental Protocols for Analysis
Detailed analytical data for 4-AcO-MALT has been published, providing a basis for standardized laboratory protocols for its identification and quantification.[2]
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Instrumentation : Agilent 5975 Series GC/MSD System.
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Sample Preparation : Acid/base extraction.
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Column : Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm).
-
Carrier Gas : Helium at a flow rate of 1 mL/min.
-
Temperatures :
-
Injection Port: 265 °C
-
Transfer Line: 300 °C
-
MS Source: 230 °C
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MS Quadrupole: 150 °C
-
-
Oven Program : Start at 60 °C for 0.5 min, then ramp at 35 °C/min to 340 °C and hold for 6.5 min.
-
Injection : 1 µL, splitless mode.
-
MS Parameters :
-
Mass Scan Range: 40-550 m/z
-
Threshold: 250
-
-
Expected Retention Time : Approximately 6.799 min.
-
Instrumentation : Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC.
-
Sample Preparation : 1:100 dilution of an acid/base extraction in the mobile phase.
-
Column : Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).
-
Mobile Phase :
-
A: 10 mM Ammonium formate, pH 3.0
-
B: Acetonitrile
-
-
Gradient : Initial conditions 95% A:5% B, ramp to 5% A:95% B over 13 minutes, return to initial conditions at 15.5 min.
-
Temperatures : Autosampler set to 15 °C.
-
Injection Volume : 10 µL.
-
QTOF Parameters :
-
TOF MS Scan Range: 100-510 Da
-
-
Expected Retention Time : Approximately 4.95 min.
This document synthesizes available data to present a detailed technical guide on 4-AcO-MALT. As a novel compound, further research is required to fully elucidate its pharmacological, metabolic, and toxicological profile. The provided protocols and data serve as a foundational resource for professionals engaged in the study of tryptamines.
References
- 1. 4-AcO-MALT - Wikipedia [en.wikipedia.org]
- 2. cfsre.org [cfsre.org]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. GSRS [precision.fda.gov]
- 6. 4-AcO-MET - Wikipedia [en.wikipedia.org]
- 7. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 10. What is 4-AcO-DMT? Understanding The Synthetic Psilocybin Analog [acslab.com]
